[(5-Bromopyridin-2-yl)methyl]dimethylamine
Overview
Description
[(5-Bromopyridin-2-yl)methyl]dimethylamine is an organic compound with the molecular formula C8H11BrN2. It is a derivative of pyridine, featuring a bromine atom at the 5-position and a dimethylamine group attached to the methyl group at the 2-position of the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(5-Bromopyridin-2-yl)methyl]dimethylamine typically involves the following steps:
Starting Material: The synthesis begins with 5-bromopyridine-2-carboxaldehyde.
Reductive Amination: The aldehyde group is subjected to reductive amination using dimethylamine and a reducing agent such as sodium triacetoxyborohydride.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet demand. The process involves optimizing reaction conditions to ensure high yield and purity, using industrial-grade reagents and equipment.
Chemical Reactions Analysis
Types of Reactions
[(5-Bromopyridin-2-yl)methyl]dimethylamine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom at the 5-position can be replaced by other nucleophiles.
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: The pyridine ring can be reduced under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed
Nucleophilic Substitution: Substituted pyridines.
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Scientific Research Applications
[(5-Bromopyridin-2-yl)methyl]dimethylamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of [(5-Bromopyridin-2-yl)methyl]dimethylamine involves its interaction with specific molecular targets. The bromine atom and dimethylamine group play crucial roles in its binding affinity and reactivity. The compound can interact with enzymes, receptors, and other biomolecules, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
[(5-Bromopyridin-2-yl)methyl]dimethylamine can be compared with other similar compounds, such as:
[(5-Chloropyridin-2-yl)methyl]dimethylamine: Similar structure but with a chlorine atom instead of bromine.
[(5-Fluoropyridin-2-yl)methyl]dimethylamine: Similar structure but with a fluorine atom instead of bromine.
[(5-Iodopyridin-2-yl)methyl]dimethylamine: Similar structure but with an iodine atom instead of bromine.
The uniqueness of this compound lies in its specific reactivity and binding properties due to the presence of the bromine atom .
Properties
IUPAC Name |
1-(5-bromopyridin-2-yl)-N,N-dimethylmethanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2/c1-11(2)6-8-4-3-7(9)5-10-8/h3-5H,6H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGRJHRRQFVHPLJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=NC=C(C=C1)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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